![molecular formula C16H30N2O6 B1390340 Di-Boc-alpha-methyl-DL-ornithine CAS No. 1219378-96-7](/img/structure/B1390340.png)
Di-Boc-alpha-methyl-DL-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-Boc-alpha-methyl-DL-ornithine, also known as 2,5-bis((tert-butoxy)carbonyl)amino)-2-methylpentanoic acid, is a derivative of the amino acid ornithine. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino groups of the ornithine molecule. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-Boc-alpha-methyl-DL-ornithine typically involves the protection of the amino groups of ornithine with Boc groups. The process begins with the reaction of ornithine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The resulting product is purified through recrystallization or chromatography to obtain this compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure efficient production on a larger scale. Industrial production may also involve the use of automated systems for reaction monitoring and product purification .
Analyse Chemischer Reaktionen
Types of Reactions
Di-Boc-alpha-methyl-DL-ornithine can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting groups under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the specific functional groups present
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Substitution: Reagents such as carbodiimides (e.g., EDC) and coupling agents (e.g., HOBt) are used for peptide bond formation.
Oxidation/Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be employed depending on the desired transformation
Major Products Formed
Deprotected Ornithine: Removal of Boc groups yields alpha-methyl-DL-ornithine.
Peptide Derivatives: Formation of new peptide bonds results in various peptide derivatives, depending on the reactants used
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Inhibition of Arginase:
DBO is primarily recognized for its role as an inhibitor of arginase, an enzyme that converts L-arginine to L-ornithine and urea. This inhibition is significant in the context of cancer therapy, as arginase activity can lead to immune suppression in the tumor microenvironment. Inhibitors like DBO can enhance the efficacy of immunotherapies by preserving L-arginine levels, which are crucial for T-cell function and proliferation .
Case Study:
A study demonstrated that DBO effectively inhibits both human arginase-1 (hARG-1) and human arginase-2 (hARG-2), with IC50 values indicating potent activity. This suggests its potential use in developing therapies targeting tumors that exploit arginine metabolism .
Protein Engineering
Incorporation into Peptidomimetics:
DBO serves as a building block for synthesizing peptidomimetics, which are compounds designed to mimic peptide structures while enhancing stability and bioactivity. The incorporation of DBO into peptide sequences can modify their conformation and biological activity, making them suitable for therapeutic applications .
Applications in Drug Delivery:
The ability to introduce DBO into peptide carriers enhances their stability against proteolytic degradation, increasing the efficacy of drug delivery systems. For instance, cyclic peptides containing DBO have shown improved membrane activity, facilitating the transport of anticancer drugs into target cells .
Antimicrobial Agents
Development of Amino Acid-Based Antimicrobials:
Research has explored the synthesis of antimicrobial agents based on amino acid scaffolds, including derivatives like DBO. These compounds exhibit antibacterial, antifungal, and antiprotozoal properties, making them promising candidates for new therapeutic agents .
Synthesis and Properties:
The synthesis of DBO-related compounds has been linked to enhanced antimicrobial activity due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways in pathogens .
Research on Unnatural Amino Acids
Utility in Protein Function Studies:
DBO represents an example of unnatural amino acids (UAAs) used in protein engineering to study protein functions and interactions. The introduction of UAAs like DBO allows researchers to probe the effects of specific modifications on protein structure and function, aiding in the design of novel proteins with tailored properties .
Innovative Applications:
The flexibility offered by UAAs enables advancements in various fields such as biophysics, spectroscopy, and bioorthogonal chemistry. For example, DBO can be utilized in developing probes that monitor changes in protein conformation or interactions within cellular environments .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of Di-Boc-alpha-methyl-DL-ornithine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical processes, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-Boc-ornithine: Similar structure but lacks the alpha-methyl group.
Di-Boc-lysine: Another Boc-protected amino acid with a different side chain.
Di-Boc-arginine: Boc-protected amino acid with a guanidino group.
Uniqueness
Di-Boc-alpha-methyl-DL-ornithine is unique due to the presence of the alpha-methyl group, which can influence its reactivity and steric properties. This modification can affect the compound’s behavior in chemical reactions and its interactions with biological molecules, making it a valuable tool in research .
Biologische Aktivität
Di-Boc-alpha-methyl-DL-ornithine is a derivative of the amino acid ornithine, which has garnered attention in biochemical research due to its unique structural properties and biological activities. This compound is primarily recognized for its role as an inhibitor of arginine decarboxylase and its potential applications in drug development, particularly in the context of cancer therapy and metabolic disorders.
Chemical Structure and Synthesis
This compound is synthesized through the protection of the amino groups on ornithine, typically using Boc (tert-butyloxycarbonyl) groups. The alpha-methyl substitution enhances its lipophilicity and biological activity. The synthesis process generally involves:
- Protection of Ornithine : The amino groups are protected using Boc anhydride.
- Methylation : The alpha carbon is methylated to create the alpha-methyl derivative.
- Deprotection : The Boc groups can be removed to yield the active compound.
This synthetic route allows for the production of the compound in a form that is suitable for biological testing.
This compound acts primarily as an inhibitor of arginine decarboxylase, an enzyme involved in polyamine biosynthesis. By inhibiting this enzyme, the compound disrupts cellular growth and proliferation pathways, making it a candidate for anticancer therapies.
- Inhibition of Cell Growth : Studies have shown that compounds similar to this compound can inhibit cell growth in various cancer cell lines by interfering with polyamine metabolism .
- Effect on Metabolic Pathways : The compound's ability to modulate metabolic pathways related to arginine and polyamines suggests potential applications in treating metabolic disorders .
Case Studies and Research Findings
- Anticancer Activity : A study examined the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. This effect was attributed to decreased polyamine levels, leading to apoptosis in cancer cells .
- Transport Mechanism : Research indicates that this compound can cross cell membranes effectively, which is crucial for its biological activity. Its lipophilic nature allows it to penetrate lipid bilayers, facilitating its action within cells .
- Comparative Studies : In comparative studies with other amino acid derivatives, this compound exhibited superior inhibition of arginine decarboxylase compared to non-protected ornithine analogs, underscoring the importance of structural modifications for enhanced biological activity .
Data Table: Biological Activities Comparison
Compound | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Inhibition of cell growth | 10 | Inhibition of arginine decarboxylase |
Non-protected Ornithine | Low inhibition | 100 | Poor transport across membranes |
Fluorinated Ornithine Analog | Moderate inhibition | 50 | Inhibition of DHFR |
Eigenschaften
IUPAC Name |
2-methyl-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O6/c1-14(2,3)23-12(21)17-10-8-9-16(7,11(19)20)18-13(22)24-15(4,5)6/h8-10H2,1-7H3,(H,17,21)(H,18,22)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVBDMQVKANIFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.